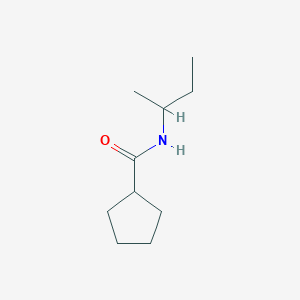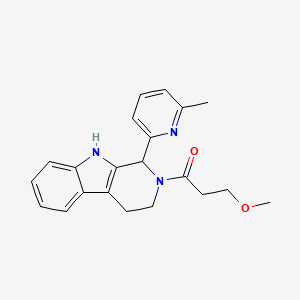![molecular formula C20H23N3O3 B6077411 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6077411.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
MGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. It is involved in the regulation of glutamatergic neurotransmission, which is essential for normal brain function. MPEP acts as a negative allosteric modulator of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces its activity. This leads to a decrease in the release of excitatory neurotransmitters and a modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in various brain regions. It has been found to reduce the activity of this compound in the hippocampus, prefrontal cortex, amygdala, and striatum, among others. This results in a modulation of synaptic plasticity and long-term potentiation, which are important for learning and memory. MPEP has also been shown to reduce anxiety-like behavior and depression-like behavior in animal models, suggesting a potential therapeutic application in these disorders.
实验室实验的优点和局限性
One advantage of using MPEP in lab experiments is its selectivity for N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, which allows for a more specific investigation of the role of this receptor subtype in various processes. However, one limitation is that MPEP is not a completely specific antagonist, as it has been shown to interact with other receptors and ion channels at higher concentrations. Another limitation is that MPEP has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
Future research on MPEP could focus on exploring its therapeutic potential in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia. Additionally, more studies could be conducted to investigate the downstream signaling pathways that are modulated by N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide and how they contribute to normal brain function and disease states. Finally, the development of more selective and potent this compound antagonists could lead to new therapeutic approaches for these disorders.
合成方法
MPEP can be synthesized by a multi-step process involving the reaction of 4-methoxyphenethylamine with pyrrolidine-2,5-dione, followed by acylation with 3-pyridinecarboxylic acid chloride. The final product is obtained after purification and isolation by column chromatography.
科学研究应用
MPEP has been widely used as a research tool to investigate the role of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been tested in animal models of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia, with promising results.
属性
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-6-4-15(5-7-18)8-10-23-14-17(12-20(23)25)22-19(24)11-16-3-2-9-21-13-16/h2-7,9,13,17H,8,10-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWYHULIARVWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)



![methyl 1-{2-hydroxy-3-[4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6077395.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6077425.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6077431.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)